molecular formula C25H39N3O5 B11929412 beta-Secretase Inhibitor II

beta-Secretase Inhibitor II

カタログ番号: B11929412
分子量: 461.6 g/mol
InChIキー: YHUAFMGVVANYBT-FKBYEOEOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A-Secretase Inhibitor II is a compound that targets the gamma-secretase enzyme, which plays a crucial role in the cleavage of amyloid precursor protein. This process is significant in the context of Alzheimer’s disease, as the accumulation of amyloid-beta peptides is a hallmark of the condition. By inhibiting gamma-secretase, A-Secretase Inhibitor II aims to reduce the production of amyloid-beta peptides, potentially offering a therapeutic approach to Alzheimer’s disease .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of A-Secretase Inhibitor II typically involves the use of aryl-imidazole groups. The process begins with the preparation of the core structure, followed by the introduction of various functional groups to enhance its inhibitory activity. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The final product is purified using techniques like column chromatography .

Industrial Production Methods: In an industrial setting, the production of A-Secretase Inhibitor II involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography is common .

化学反応の分析

Structural Design and Key Modifications

β-Secretase (BACE1) inhibitors are designed to target the catalytic domain of this aspartic protease, leveraging its substrate-binding site. Early inhibitors like OM99-2 used a Leu-Alahydroxyethylene transition-state isostere to mimic the scissile bond of the substrate, though issues with subsite interactions limited efficacy . Subsequent optimization focused on replacing peptidic elements with non-peptide moieties to improve pharmacokinetics.

Hydroxyethylene isosteres became a cornerstone in inhibitor design. For example, compound 11 (Ghosh et al.) incorporated a hydroxyethylene isostere and pyrazole groups, achieving sub-nanomolar potency (IC₅₀ = 0.32 nM) through interactions with Thr232 and Arg235 . Structural modifications included:

  • P2-P4 substitutions : Sulfonamide groups replaced carboxylic acids to enhance selectivity over cathepsin D .

  • Pyridyl nitrogen interactions : In inhibitor 17 , a pyridyl nitrogen formed hydrogen bonds with Arg235 in the S2 site, improving selectivity .

Selectivity Optimization

Selectivity against off-target proteases (e.g., cathepsin D, BACE2) was achieved through:

  • Lipophilicity tuning : The S2 pocket of cathepsin D, being more lipophilic, tolerated polar groups less than BACE1. For instance, inhibitor 15 showed high selectivity (CatD IC₅₀ = 474 nM vs. BACE1 IC₅₀ = 2 nM) .

  • Subsite engineering : The S1′ pocket in BACE1 accommodates larger substituents (e.g., pentane in 3 ), whereas BACE2’s narrower pocket limits binding .

CompoundBACE1 IC₅₀ (nM)Cathepsin D IC₅₀ (nM)Selectivity
15 2474~237x
17 0.32Not reported

Pharmacokinetic Enhancements

Oral bioavailability and brain penetration were critical challenges. GSK188909 (inhibitor 16 ) employed a hydroxyethylamino isostere to reduce molecular weight and improve permeability, achieving oral efficacy in preclinical models . Key strategies included:

  • Sulfone substitutions : Replacement of isophthalate with acyclic sulfones (e.g., 17 ) reduced metabolic liability .

  • P-glycoprotein (Pgp) modulation : Permeability enhancers like cyclohexyl and tert-butyl groups minimized Pgp efflux .

X-Ray Crystallography Insights

Structural studies guided inhibitor design. For example:

  • Inhibitor 17 -BACE1 complex : Revealed pyridyl nitrogen interactions with Arg235 and Thr232, stabilizing binding .

  • S2′ pocket interactions : Inhibitor 24 (IC₅₀ = 47 nM) used a tert-butyl group to occupy the S2′ site, though poor PK limited utility .

SAR and Functional Group Optimization

Aminomethyl-derived inhibitors (e.g., 6k , 6u ) demonstrated CYP 2D6 inhibition risks, necessitating careful balancing of:

  • Benzylic amine basicity : Lower p*Kₐ values increased CYP 2D6 inhibition, conflicting with BACE1 potency goals .

  • Substituent size : Larger substituents (e.g., trifluoroethylamine) correlated with higher potency but poorer selectivity .

Emerging Strategies

Interference with PS1/BACE1 interaction (e.g., BBP18-H10) emerged as a novel approach to reduce Aβ generation without directly inhibiting BACE1’s enzymatic activity . Betulin acid derivatives like XYT472B achieved IC₅₀ = 3 μM for PS1/BACE1 interaction, highlighting alternative therapeutic pathways .

This synthesis highlights the iterative evolution of β-secretase inhibitors, emphasizing structural optimization, selectivity tuning, and pharmacokinetic refinement. While no single “beta-Secretase Inhibitor II” is explicitly detailed in the literature, the strategies outlined above underpin the development of next-generation candidates for Alzheimer’s disease.

科学的研究の応用

A-Secretase Inhibitor II has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and the role of gamma-secretase in various biochemical pathways.

    Biology: Helps in understanding the cellular processes involved in amyloid precursor protein cleavage and the formation of amyloid-beta peptides.

    Medicine: Investigated as a potential therapeutic agent for Alzheimer’s disease and other neurodegenerative conditions.

    Industry: Utilized in the development of diagnostic tools and assays for detecting gamma-secretase activity

作用機序

A-Secretase Inhibitor II exerts its effects by binding to the active site of the gamma-secretase enzyme, thereby preventing the cleavage of amyloid precursor protein. This inhibition reduces the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. The molecular targets include the presenilin subunits of gamma-secretase, and the pathways involved are primarily related to amyloid precursor protein processing .

類似化合物との比較

Uniqueness: A-Secretase Inhibitor II stands out due to its specific binding affinity and reduced off-target effects compared to other inhibitors. Its unique structure allows for selective inhibition of gamma-secretase, minimizing the impact on other cellular processes .

生物活性

Beta-secretase inhibitors, particularly Beta-Secretase Inhibitor II (also known as BACE1 inhibitors), have garnered significant attention in the context of Alzheimer's disease (AD) due to their role in modulating amyloid-beta (Aβ) production. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and implications for therapeutic applications.

Overview of Beta-Secretase and Its Role in Alzheimer's Disease

Beta-secretase (BACE1) is an enzyme that initiates the cleavage of amyloid precursor protein (APP), leading to the production of Aβ peptides. The accumulation of these peptides is a hallmark of Alzheimer's pathology. Inhibition of BACE1 is therefore a strategic target for reducing Aβ levels and potentially slowing the progression of AD.

This compound functions by binding to the active site of BACE1, preventing it from cleaving APP. This inhibition reduces the formation of both Aβ40 and Aβ42, which are critical components in plaque formation associated with AD. The selectivity of these inhibitors is crucial; compounds that also inhibit BACE2 can lead to unwanted side effects, as BACE2 has been shown to have protective roles against Aβ accumulation.

Case Studies and Experimental Data

  • In Vivo Studies :
    • A study demonstrated that an orally bioavailable BACE1 inhibitor (GSK188909) reduced brain Aβ levels in transgenic mouse models expressing human APP. The inhibitor showed an IC50 value of 5 nM, indicating high potency against BACE1 while maintaining selectivity over BACE2 and other proteases .
  • Pharmacodynamic Markers :
    • Research identified soluble VEGFR3 (sVEGFR3) as a pharmacodynamic marker for BACE2 activity. This finding allows for better monitoring of BACE2 inhibition in clinical settings, which is critical for assessing the safety profile of BACE inhibitors .
  • Clinical Trials :
    • The Phase II trial for LY2886721, another beta-secretase inhibitor, was voluntarily terminated due to safety concerns related to abnormal liver biochemical tests. However, Eli Lilly continues to explore BACE inhibitors for AD treatment, emphasizing the need for thorough safety evaluations .

Comparative Efficacy Table

Compound IC50 (nM) Selectivity Targeted Pathway Notes
GSK1889095HighAβ40/Aβ42 productionEffective in APP transgenic mice
This compoundVariesModerateAPP cleavagePotential cross-inhibition with BACE2
LY2886721Not disclosedUnknownUnknownTrial terminated due to safety concerns

Challenges and Future Directions

Despite the potential benefits of beta-secretase inhibitors, several challenges remain:

  • Safety Concerns : As seen with LY2886721, adverse effects can limit the development of these compounds. Ongoing monitoring and patient safety must be prioritized.
  • Selectivity Issues : The risk of cross-inhibition with BACE2 needs careful consideration during drug design. Developing selective inhibitors that minimize off-target effects is essential.
  • Clinical Efficacy : While preclinical studies show promise, translating these findings into effective clinical therapies remains a hurdle. Future trials must focus on identifying patient populations most likely to benefit from these treatments.

特性

分子式

C25H39N3O5

分子量

461.6 g/mol

IUPAC名

benzyl N-[(2S)-3-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C25H39N3O5/c1-16(2)12-20(14-29)26-23(30)21(13-17(3)4)27-24(31)22(18(5)6)28-25(32)33-15-19-10-8-7-9-11-19/h7-11,14,16-18,20-22H,12-13,15H2,1-6H3,(H,26,30)(H,27,31)(H,28,32)/t20-,21-,22-/m0/s1

InChIキー

YHUAFMGVVANYBT-FKBYEOEOSA-N

異性体SMILES

CC(C)C[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1

正規SMILES

CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。